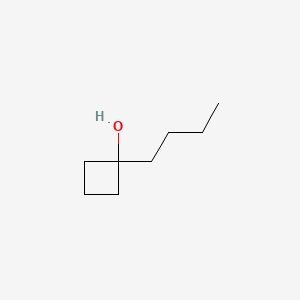
1-Butylcyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylcyclobutanol is an organic compound with the molecular formula C8H16O. It consists of a cyclobutane ring with a butyl group and a hydroxyl group attached to it. This compound is a type of cycloalkanol, characterized by its four-membered ring structure, which imparts unique chemical properties due to the ring strain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butylcyclobutanol can be synthesized through various methods. One common approach involves the reduction of 1-butylcyclobutanone using metal hydrides such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 1-butylcyclobutanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butylcyclobutanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-butylcyclobutanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-butylcyclobutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 1-Butylcyclobutanone
Reduction: 1-Butylcyclobutane
Substitution: 1-Butylcyclobutyl chloride
Wissenschaftliche Forschungsanwendungen
1-Butylcyclobutanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive cyclobutane ring.
Biology: The compound is used in studies involving the effects of ring strain on biological activity.
Medicine: Research explores its potential as a building block for pharmaceuticals with unique activity profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-butylcyclobutanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ring strain in the cyclobutane ring makes it more reactive, allowing it to participate in various chemical reactions that can modify biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: Similar structure but lacks the butyl group.
1-Butylcyclobutanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
1-Butylcyclobutanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical properties, making it more versatile in chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
20434-34-8 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
1-butylcyclobutan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-5-8(9)6-4-7-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
OJTUXDCUCZTUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
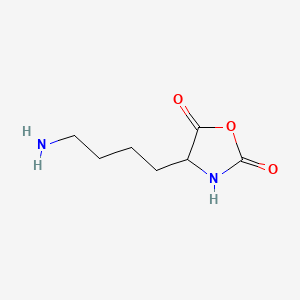
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
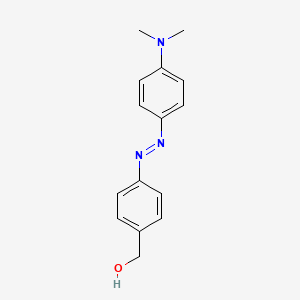
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
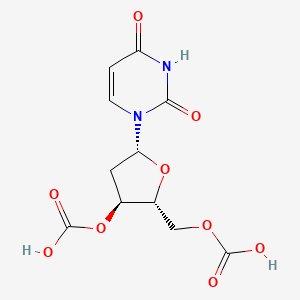

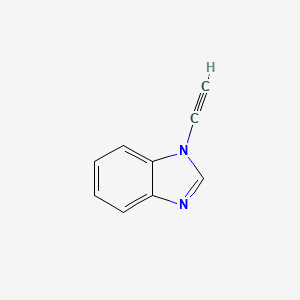

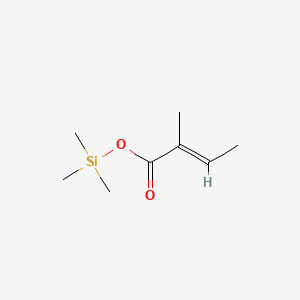
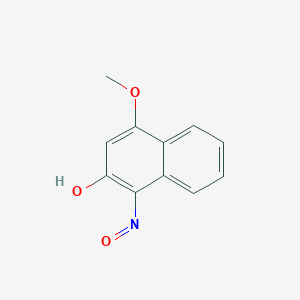
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
